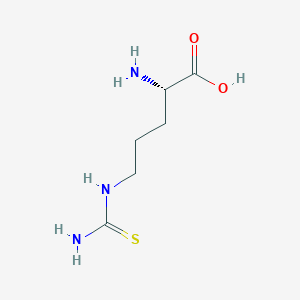

L-thiocitrulline

Descripción general

Descripción

Thiocitrulline is a small molecule that belongs to the class of organic compounds known as l-alpha-amino acids. It is an analog of citrulline, where the guanidino group is replaced by a thioureido group. This compound has been studied for its potential as a nitric oxide synthase inhibitor and has shown promise in various scientific research applications .

Aplicaciones Científicas De Investigación

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Thiocitrulline has been investigated for its role in inhibiting nitric oxide synthase, which is important in various physiological processes.

Mecanismo De Acción

Thiocitrulline exerts its effects primarily by inhibiting nitric oxide synthase. It competes with L-arginine for binding to the enzyme, thereby reducing the production of nitric oxide. This inhibition is stereospecific and reversible, making thiocitrulline a potent and selective inhibitor. The molecular targets involved include the heme-binding domain of nitric oxide synthase, where thiocitrulline interacts with the enzyme’s active site .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

L-Thiocitrulline interacts with nitric oxide synthases, specifically the brain and endothelial isoforms of NOS, as well as the isoform induced in vascular smooth muscle cells by lipopolysaccharide and interferon . It binds competitively with L-arginine, indicating its role as a substrate/product analog .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It has been reported to reverse hypotension in a rat model of septic peritonitis and in dogs administered endotoxin . In the context of SARS-COV-2, this compound has been found to bind selectively and preferentially to the active sites of the virus’s main protease .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the heme cofactor in nitric oxide synthases. This compound binding elicits a ‘Type 11’ difference spectrum, indicating a high spin to low spin transition of the iron in the heme cofactor . This suggests that this compound contributes to the regulation of nitric oxide production by influencing the heme cofactor’s spin state .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings appear to be time-dependent, with its pressor activity in normotensive control rats and its ability to reverse hypotension in septic models being noted

Metabolic Pathways

This compound is involved in the nitric oxide synthase pathway, where it acts as an inhibitor . It competes with L-arginine for binding to nitric oxide synthases, thereby influencing the production of nitric oxide .

Métodos De Preparación

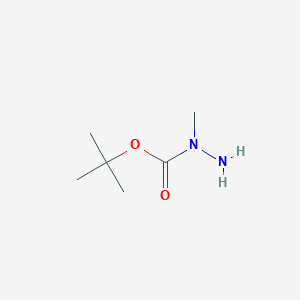

Thiocitrulline can be synthesized through several methods. One common synthetic route involves the modification of N-alpha-benzyloxycarbonyl-L-ornithine. The compound is treated with concentrated ammonia to convert it into L-arginine, which is then further modified to produce thiocitrulline . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Thiocitrulline undergoes various chemical reactions, including:

Oxidation: Thiocitrulline can be oxidized to form disulfide bonds.

Reduction: It can be reduced to form thiols.

Substitution: Thiocitrulline can undergo substitution reactions where the thioureido group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various nucleophiles for substitution reactions.

Comparación Con Compuestos Similares

Thiocitrulline is unique compared to other similar compounds due to its specific inhibition of nitric oxide synthase. Similar compounds include:

Citrulline: A naturally occurring amino acid that is a precursor to arginine.

N-acetyl citrulline: A modified form of citrulline with an acetyl group.

S-methyl-L-thiocitrulline: A derivative of thiocitrulline with a methyl group attached to the sulfur atom

Propiedades

IUPAC Name |

(2S)-2-amino-5-(carbamothioylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N3O2S/c7-4(5(10)11)2-1-3-9-6(8)12/h4H,1-3,7H2,(H,10,11)(H3,8,9,12)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKGWACHYAMTLAF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

156719-37-8 | |

| Record name | Thiocitrulline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03953 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

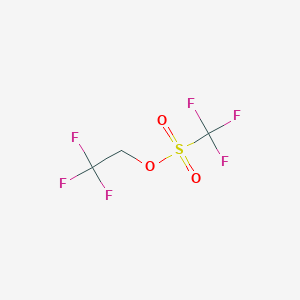

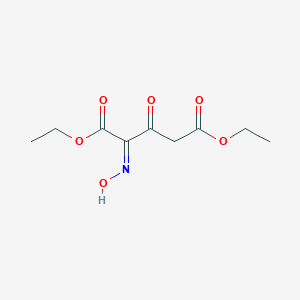

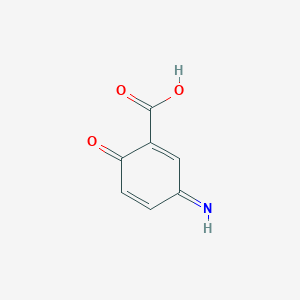

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

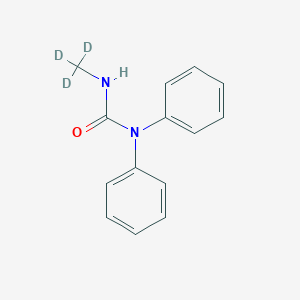

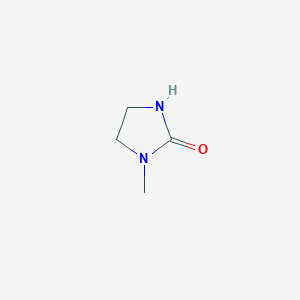

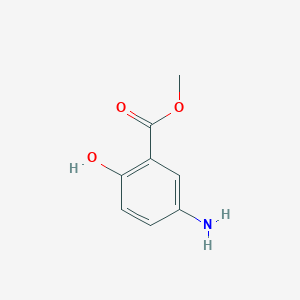

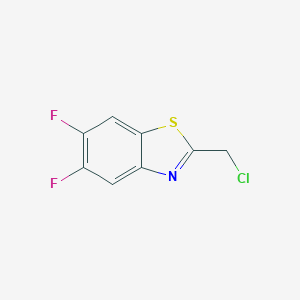

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-chloro-6,7-difluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid](/img/structure/B125356.png)

![(4S)-4-[[(3R)-3-hydroxytetradecanoyl]amino]-5-[(3R)-3-tetradecanoyloxytetradecanoyl]oxypentanoic acid](/img/structure/B125370.png)

![11-(3-Chloropropyl)benzo[b][1]benzazepine](/img/structure/B125378.png)